
N-(3,5-dibromo-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYL]-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes a dibromo-methoxyphenyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYL]-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps. One common method starts with the bromination of benzaldehyde to produce 3,5-dibromobenzaldehyde . This intermediate is then reacted with methoxyamine to introduce the methoxy group, forming 3,5-dibromo-2-methoxybenzaldehyde . The final step involves the reaction of this intermediate with ethylamine and sodium azide under controlled conditions to form the tetrazole ring, resulting in the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYL]-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The dibromo groups in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYL]-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYL]-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-hydroxybenzylidene-2-hydroxy-3-methylbenzohydrazide
- 3,5-Dibromobenzaldehyde
- 3,5-Dibromotoluene
Uniqueness
N-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYL]-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a dibromo-methoxyphenyl group and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H13Br2N5O |
|---|---|
Molecular Weight |
391.06 g/mol |
IUPAC Name |
N-[(3,5-dibromo-2-methoxyphenyl)methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C11H13Br2N5O/c1-3-18-16-11(15-17-18)14-6-7-4-8(12)5-9(13)10(7)19-2/h4-5H,3,6H2,1-2H3,(H,14,16) |
InChI Key |
LUMXJKMTIKSZID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=C(C(=CC(=C2)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313422.png)
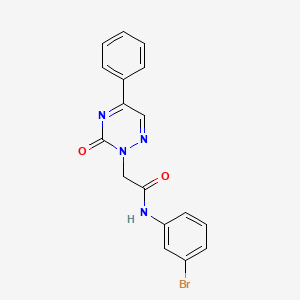
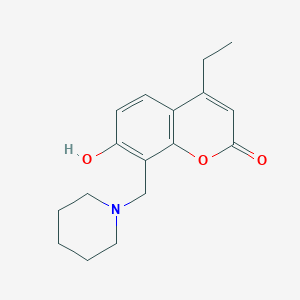
![5,6-dichloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11313444.png)
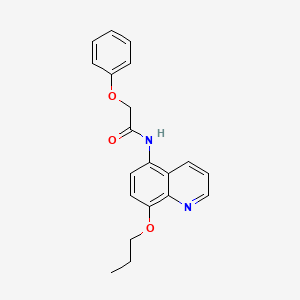
![N-benzyl-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11313466.png)
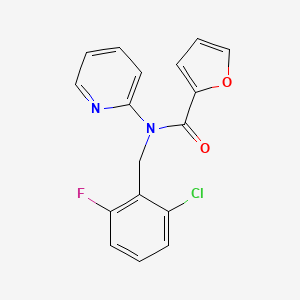
![propyl 4-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11313476.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11313481.png)
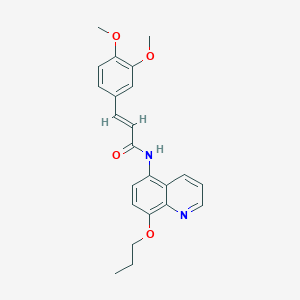
![N-(3-Chloro-4-fluorophenyl)-5-[3-(ethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11313484.png)
![N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B11313485.png)
![2-(4-fluorophenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11313488.png)
![4-(4-Chlorophenyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11313495.png)
